molecular formula C15H21BO3 B2904177 1-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone CAS No. 1362243-63-7

1-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone

Cat. No.: B2904177
CAS No.: 1362243-63-7
M. Wt: 260.14
InChI Key: ANEPBUQAMZVFLG-UHFFFAOYSA-N
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Description

1-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone is a boronic acid derivative with a complex molecular structure

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Formation: The compound can be synthesized through the reaction of 4-methylbenzaldehyde with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen atmosphere.

  • Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reaction is a common method for synthesizing this compound. It involves the reaction of 4-methylbenzaldehyde with a boronic acid derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: Nucleophilic substitution reactions can replace the boronic acid group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

  • Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of new drugs targeting various diseases.

  • Material Science: It is utilized in the creation of advanced materials with specific properties, such as polymers and nanomaterials.

  • Synthetic Organic Chemistry: The compound serves as a versatile reagent in organic synthesis, enabling the construction of complex molecular structures.

Comparison with Similar Compounds

  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: This compound is structurally similar but has an imidazole ring instead of a phenyl ring.

  • 1-Methylpyrazole-4-boronic acid pinacol ester: This compound has a pyrazole ring and is used in similar cross-coupling reactions.

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic acid derivative used as a starting material in the synthesis of more complex boronic acids.

These compounds share similarities in their boronic acid functionality but differ in their core structures, leading to different reactivity and applications.

Properties

IUPAC Name

1-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO3/c1-10-7-8-12(11(2)17)9-13(10)16-18-14(3,4)15(5,6)19-16/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEPBUQAMZVFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1362243-63-7
Record name 1-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one
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